N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a benzoyl group and a purine base, making it a valuable intermediate in the synthesis of nucleoside analogs and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide typically involves the protection of adenosine with trimethylchlorosilane, followed by benzoylation using benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis . The protected adenosine is then deprotected using ammonia water, and the benzoyl chloride is concentrated to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various benzoyl and purine derivatives, which have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide involves its interaction with nucleic acids. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. This interaction is mediated through hydrogen bonding and π-π stacking interactions with the nucleobases . The compound’s ability to inhibit nucleic acid synthesis makes it a valuable tool in antiviral and anticancer research .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-2’-deoxyadenosine: This compound is a nucleoside analog with similar structural features but lacks the hydroxymethyl group on the oxolan ring.
N-benzoyladenosine: Another nucleoside analog with a similar benzoyl group but different purine base modifications.
N-(9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide: A structurally related compound with different functional groups on the purine base.
Uniqueness
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and inhibit their synthesis sets it apart from other similar compounds .
Properties
Molecular Formula |
C31H27N5O6 |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide |
InChI |
InChI=1S/C31H27N5O6/c37-17-24-23(38)16-25(42-24)35-27-26(34-31(35)41-18-20-10-4-1-5-11-20)28(33-19-32-27)36(29(39)21-12-6-2-7-13-21)30(40)22-14-8-3-9-15-22/h1-15,19,23-25,37-38H,16-18H2/t23-,24+,25+/m0/s1 |
InChI Key |
KRLARPNIMFPZHP-ISJGIBHGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.